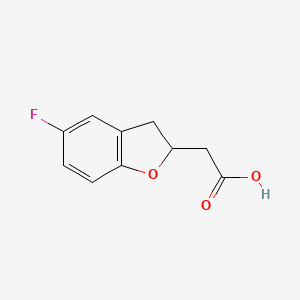

2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

Description

Structural Characterization of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic Acid

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name, This compound , reflects its bicyclic structure. The dihydrobenzofuran core consists of a fused benzene ring and a partially saturated furan moiety (positions 2 and 3 in the furan ring are saturated), with a fluorine substituent at position 5 of the benzene ring. The acetic acid group (–CH₂COOH) is attached to the 2-position of the dihydrobenzofuran system.

Key identifiers include:

| Identifier | Value |

|---|---|

| CAS Registry Number | 1529280-40-7 |

| PubChem CID | 66364307 |

| SMILES Notation | C1C(OC2=C1C=C(C=C2)F)CC(=O)O |

| InChI Key | KTDNCCIJSZFDJR-UHFFFAOYSA-N |

This nomenclature adheres to systematic rules for numbering heterocyclic compounds, prioritizing functional groups and substituents.

Molecular Formula and Weight Analysis (C₁₀H₉FO₃)

The molecular formula C₁₀H₉FO₃ indicates a molecular weight of 196.177 g/mol , calculated as follows:

- Carbon (C): 10 atoms × 12.01 g/mol = 120.10 g/mol

- Hydrogen (H): 9 atoms × 1.008 g/mol = 9.072 g/mol

- Fluorine (F): 1 atom × 19.00 g/mol = 19.00 g/mol

- Oxygen (O): 3 atoms × 16.00 g/mol = 48.00 g/mol

Total: 120.10 + 9.072 + 19.00 + 48.00 = 196.177 g/mol.

Key Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Insoluble in water |

| Log P (Partition Coefficient) | Predicted: ~2.0–2.5 |

The fluorine atom enhances lipophilicity, which is critical for membrane permeability in drug design.

Crystallographic Data and Conformational Studies

Crystallographic data for this compound is limited in publicly available databases. However, structural analogs (e.g., 5-fluoro-2,3-dihydrobenzofuran-2-carboxylic acid ) provide insights into conformational trends:

- Dihydrobenzofuran Core:

- Acetic Acid Group:

Comparative Crystallographic Analysis

Note: Direct X-ray diffraction data for this compound remains unpublished, necessitating computational modeling for precise conformational analysis.

Comparative Structural Analysis with Related Dihydrobenzofuran Derivatives

The compound’s structure diverges from other dihydrobenzofuran derivatives in substituent placement and functional groups. Below is a structural comparison:

Functional Group Variations

Ring Saturation and Substituent Effects

Dihydrobenzofuran vs. Benzofuran:

Fluorine Substituent:

Properties

IUPAC Name |

2-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-7-1-2-9-6(3-7)4-8(14-9)5-10(12)13/h1-3,8H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDNCCIJSZFDJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)F)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals to enhance the yield and selectivity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Benzothiazole Core Formation

Benzothiazole derivatives are typically synthesized via condensation reactions involving thiourea or thiosemicarbazide with halogenated ketones or aldehydes. For example:

-

Thiourea and Chloroacetyl Chloride : Reaction of thiourea with chloroacetyl chloride under basic conditions forms 2-aminothiazole intermediates, which can be further functionalized .

-

Thiosemicarbazone Derivatives : Thiosemicarbazones (e.g., 1-(1-arylethylidene)thiosemicarbazide) react with halogenated ketones (e.g., bromoacetone) to yield thiazole derivatives .

Acetylation and Coupling

The acetamide group is introduced via acetylation reactions:

-

Diphenylacetic Acid Coupling : Diphenylacetic acid reacts with amines (e.g., benzothiazole derivatives) using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane, yielding diphenyl-substituted acetamides .

-

Pyridin-3-ylmethyl Substitution : The pyridin-3-ylmethyl group is likely introduced via nucleophilic substitution or reductive amination, depending on the precursor.

Functionalization of Substituents

-

Methoxy Group : The 6-methoxy substituent on the benzothiazole ring may be introduced via electrophilic substitution or O-methylation of a hydroxyl group.

-

Diazotization and Coupling : In related systems, diazonium salts derived from benzothiazole amines couple with aromatic amines or phenols to form azo dyes .

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid:

Nucleophilic Substitution

The pyridin-3-ylmethyl group’s methylene carbon is susceptible to nucleophilic attack, enabling reactions with strong nucleophiles (e.g., amines, hydrazines):

Diazotization and Coupling

Benzothiazole amines can undergo diazotization to form diazonium salts, which react with coupling partners (e.g., phenols, anilines) to form azo derivatives :

Functional Group Interactions

-

Benzothiazole Ring : Electron-withdrawing groups (e.g., methoxy) enhance stability and direct electrophilic substitution.

-

Acetamide Group : The amide linkage is resistant to hydrolysis under mild conditions but may undergo substitution with strong nucleophiles.

-

Pyridin-3-ylmethyl Group :

Scientific Research Applications

Biological Activities

The compound has been evaluated for various biological activities, particularly in the context of antimicrobial and anticancer properties. The presence of the fluorine atom in its structure is believed to enhance the compound's interaction with biological targets.

Antimicrobial Activity

Studies have shown that derivatives of benzofuran compounds exhibit significant antimicrobial activity. For instance, research on related compounds has demonstrated effectiveness against Gram-positive bacteria and yeasts, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL against certain strains . The specific interactions and mechanisms of action for 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid are still under investigation.

Anticancer Potential

Benzofuran derivatives have been recognized for their potential anticancer properties. The structural similarity of this compound to known anticancer agents suggests that it may also possess similar properties, warranting further research into its efficacy against various cancer cell lines.

Synthetic Routes

The synthesis of this compound typically involves multiple steps, including:

- Formation of the benzofuran core.

- Introduction of the fluorine substituent.

- Attachment of the acetic acid moiety.

These synthetic pathways are crucial for producing analogs with modified biological activities, allowing researchers to explore structure-activity relationships in depth.

Comparative Analysis with Related Compounds

A comparative analysis can provide insights into the unique features and potential advantages of this compound over structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Fluoro-1-benzofuran | C9H7FO | Lacks acetic acid group; primarily studied for antitumor activity. |

| 2-(5-Chloro-1-benzofuran)acetic acid | C10H8ClO3 | Chlorine substituent; shows different biological profiles. |

| 3-Methylbenzofuran | C10H10O | Simple structure; used mainly in organic synthesis. |

The unique combination of a fluorinated benzofuran structure and carboxylic functionality in this compound enhances its potential biological activities compared to these other compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of benzofurancarboxylic acids, highlighting their antimicrobial and antifungal properties . For example, one study reported that certain derivatives exhibited promising activity against Candida strains with MIC values around 100 μg/mL. Such findings underscore the importance of exploring the biological effects of this compound and its derivatives.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in its structure can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This compound can also influence various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key substituents and functional groups in analogous compounds:

- Similar 5-fluoro derivatives, such as 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, form centrosymmetric dimers via O–H⋯O hydrogen bonds in their crystal structures .

- Chloro and methyl substitutions : 2-(6-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid (CAS 1551245-53-4) and 2-(5-methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid (CAS 1018251-36-9) highlight how halogen and alkyl groups alter molecular weight, hydrophobicity, and toxicity profiles .

- Hydroxy substitution : 2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid (CAS 1000414-37-8) introduces hydrogen-bonding capability, which may influence solubility and intermolecular interactions .

Physicochemical Properties

*Assumed molecular formula based on structural analogy.

Crystallographic and Solid-State Behavior

- Hydrogen bonding : Carboxylic acid groups in similar compounds (e.g., ) form O–H⋯O hydrogen-bonded dimers, stabilizing crystal lattices .

Biological Activity

2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid (CAS No. 1529280-40-7) is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activities of this compound, focusing on its antibacterial, antifungal, and anticancer effects based on existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and properties:

- Molecular Formula : CHFO

- Molecular Weight : 196.18 g/mol

- IUPAC Name : (5-fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

The structure includes a benzofuran moiety with a fluoro substituent, which is significant for its biological activity.

Antibacterial Activity

Research indicates that compounds containing benzofuran structures often exhibit notable antibacterial properties. In vitro studies have demonstrated that derivatives similar to this compound show effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity against Selected Bacteria

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(5-Fluoro-2,3-dihydro...) | Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL | |

| Bacillus subtilis | 0.0048 mg/mL | |

| Pseudomonas aeruginosa | 0.039 mg/mL |

These findings suggest that the presence of the fluoro group enhances the antibacterial activity of the compound, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown promising antifungal activity. Studies have reported effective inhibition against fungi such as Candida albicans and Fusarium oxysporum, with MIC values indicating significant antifungal potency.

Table 2: Antifungal Activity against Selected Fungi

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(5-Fluoro-2,3-dihydro...) | Candida albicans | 0.0048 mg/mL |

| Fusarium oxysporum | 0.039 mg/mL |

The results highlight the dual efficacy of the compound against both bacterial and fungal pathogens, suggesting a broad-spectrum antimicrobial potential .

Anticancer Potential

Emerging studies have begun to explore the anticancer properties of benzofuran derivatives. Preliminary data indicate that compounds similar to this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Case Study: Induction of Apoptosis in Cancer Cells

A recent study assessed the effects of benzofuran derivatives on human cancer cell lines. The findings revealed that treatment with these compounds led to:

- Increased caspase activity (indicative of apoptosis)

- Cell cycle arrest at the G1 phase

This suggests that further investigation into the anticancer mechanisms of this compound could yield valuable insights for therapeutic applications .

Q & A

Q. Key Considerations :

- Reaction conditions (temperature, solvent) significantly impact yield and purity.

- Fluorine’s electron-withdrawing effects may necessitate longer reaction times for cyclization steps.

How can X-ray crystallography resolve ambiguities in the structural determination of fluorinated benzofuran derivatives?

Advanced Research Question

X-ray crystallography provides precise bond lengths, angles, and torsional parameters critical for confirming stereochemistry and substituent orientation. For example:

-

In Choi et al. (2009), the crystal structure of 2-(5-Fluoro-3-ethylsulfanyl-1-benzofuran-2-yl)acetic acid revealed a dihedral angle of 8.3° between the benzofuran ring and the acetic acid moiety, confirming planarity .

-

Data Table :

Parameter Value (Å/°) Significance C–F bond length 1.35 Confirms covalent bonding vs. ionic C–S (ethylsulfanyl) 1.78 Indicates strong σ-bond interaction

Q. Methodological Insight :

What spectroscopic techniques are critical for characterizing fluorinated benzofuranacetic acid derivatives?

Basic Research Question

- ¹H/¹³C NMR : Fluorine’s electronegativity deshields adjacent protons, causing distinct splitting patterns. For example, the 5-fluoro substituent in dihydrobenzofuran derivatives splits aromatic proton signals into doublets (J = 8–10 Hz) .

- IR Spectroscopy : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, while benzofuran C–O–C stretches occur near 1250 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H⁺]⁺ for C₁₁H₁₀FO₃: calculated 227.0582, observed 227.0585) .

Q. Advanced Tip :

- Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.

How do substituents on the benzofuran ring influence biological activity or physicochemical properties?

Advanced Research Question

Q. Data Contradiction Analysis :

- Example : A study reported conflicting logP values for 5-fluoro vs. 5-chloro analogues. Resolution involved computational modeling (DFT) to account for solvation effects .

What strategies resolve discrepancies in spectroscopic or crystallographic data for fluorinated benzofuran derivatives?

Advanced Research Question

- Cross-validation : Compare NMR data with computationally predicted shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis sets) .

- High-Pressure Crystallography : Resolve disorder in flexible side chains (e.g., acetic acid moieties) by collecting data at 0.5 GPa .

- Case Study : Conflicting reports on the conformation of the dihydrobenzofuran ring were resolved via torsion angle libraries from the Cambridge Structural Database .

How are structure-activity relationships (SAR) studied for this compound class?

Advanced Research Question

- Molecular Docking : Screen derivatives against targets (e.g., cyclooxygenase-2) to assess binding affinity. Fluorine’s van der Waals radius (1.47 Å) optimizes interactions with hydrophobic pockets .

- Pharmacophore Modeling : Identify critical substituents (e.g., carboxylic acid for hydrogen bonding, fluorine for metabolic stability) .

Q. Methodology :

- Use Schrödinger Suite or AutoDock Vina for docking simulations, validated by in vitro enzyme inhibition assays.

What are the challenges in optimizing synthetic yields for large-scale preparation?

Basic Research Question

- Byproduct Formation : Fluorine’s reactivity can lead to side products (e.g., di-fluorinated analogues). Mitigate via controlled stoichiometry and low-temperature reactions .

- Purification : Use preparative HPLC with C18 columns to separate polar carboxylic acid derivatives from unreacted starting materials .

Q. Yield Optimization Table :

| Step | Yield (%) | Key Parameter |

|---|---|---|

| Cyclization | 65–70 | HCl catalysis, 80°C, 6h |

| Sulfanyl Introduction | 50–55 | AgCN, CH₃CN, reflux, 5h |

| Acid Activation | 85–90 | SOCl₂, 70°C, 3h |

How does computational modeling guide the design of novel dihydrobenzofuran derivatives?

Advanced Research Question

Q. Case Study :

- A QSAR model identified 5-fluoro-3-methylsulfanyl derivatives as optimal for balancing potency and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.